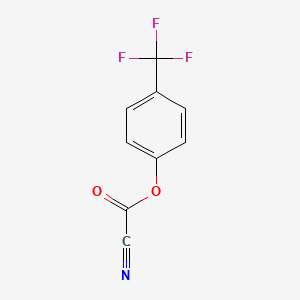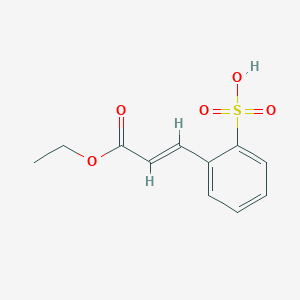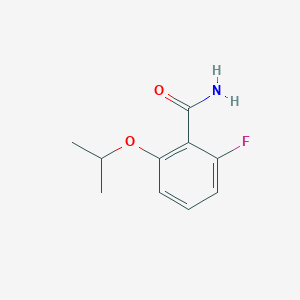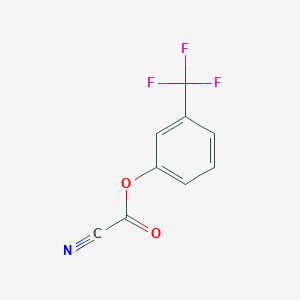![molecular formula C14H9Cl2F3O B6312776 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene CAS No. 1357624-24-8](/img/structure/B6312776.png)
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene, also known as 4-DCTP, is a synthetic compound used in a variety of scientific research applications. 4-DCTP has been studied for its potential as a therapeutic agent, as well as its ability to act as a substrate for biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, and has been used to treat various inflammatory conditions such as rheumatoid arthritis and osteoarthritis. It has also been studied for its potential to inhibit the growth of certain types of cancer cells, and has been used to treat certain types of cancer in laboratory experiments.
Wirkmechanismus
The mechanism of action of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene is not fully understood. However, it is believed to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, as well as to reduce the activity of certain enzymes involved in the inflammatory response. It is also believed to interfere with the activity of certain transcription factors, which may be involved in the regulation of the inflammatory response.
Biochemical and Physiological Effects
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, as well as to reduce the activity of certain enzymes involved in the inflammatory response. It has also been shown to reduce the activity of certain transcription factors, which may be involved in the regulation of the inflammatory response. Additionally, 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene has been shown to have an inhibitory effect on the production of certain cytokines, which are involved in the regulation of the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene in laboratory experiments offers several advantages. It is relatively stable, and can be stored at room temperature for extended periods of time. It is also relatively inexpensive, and can be synthesized in large quantities. Additionally, it is relatively non-toxic, and can be used in experiments involving animals without causing undue harm.
The use of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene in laboratory experiments also has certain limitations. It is not particularly soluble in water, and therefore may not be suitable for experiments involving aqueous solutions. Additionally, it may be difficult to obtain in large quantities, as it is not widely available commercially.
Zukünftige Richtungen
Due to its potential therapeutic applications, further research into the effects of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene is needed. Future studies should focus on the mechanism of action of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene, as well as its potential therapeutic applications in humans. Additionally, further research should be conducted on the biochemical and physiological effects of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene, and the potential for using 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene in the treatment of various diseases. Finally, further research should be conducted on the potential for using 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene in laboratory experiments, as well as the potential advantages and limitations of its use.
Synthesemethoden
The synthesis of 4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene can be accomplished through the reaction of 4-(trifluoromethyl)phenol with 2,6-dichloro-toluene in the presence of a catalytic amount of sulfuric acid. The reaction is typically carried out at room temperature, and the product is isolated by distillation.
Eigenschaften
IUPAC Name |
1,3-dichloro-2-(4-methylphenoxy)-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3O/c1-8-2-4-10(5-3-8)20-13-11(15)6-9(7-12(13)16)14(17,18)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCVBTYQUJLORX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]toluene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dibenzyl-octahydro-3a,6a-bis(trifluoromethyl)-pyrrolo[3,4-c]pyrrole](/img/structure/B6312701.png)
![Tris-[(hexyloxy)methyl]amine](/img/structure/B6312704.png)

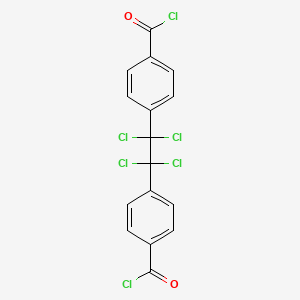
![N-[2-Methyl-5-(trifluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6312728.png)



